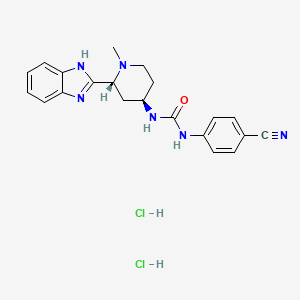

Glasdegib dihydrochloride

Description

Overview of Hedgehog Signaling Pathway Inhibition as a Research Modality

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development, including cell differentiation, proliferation, and tissue patterning. nih.govnih.gov While largely quiescent in adult tissues, aberrant activation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and acute myeloid leukemia (AML). nih.govnih.gov This has made the Hh pathway a compelling target for cancer research and therapeutic development. nih.gov

Inhibition of the Hh pathway as a research modality allows scientists to probe the specific roles of this signaling cascade in cancer cell survival, proliferation, and interaction with the tumor microenvironment. nih.govrupress.org The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves its inhibition of the Smoothened (SMO) receptor. patsnap.comoncotarget.com Activated SMO then triggers a downstream cascade culminating in the activation of GLI transcription factors, which regulate the expression of genes involved in cell growth and survival. patsnap.com By targeting key components of this pathway, such as SMO, researchers can effectively shut down this signaling and observe the consequences on cancer cells.

Historical Context of Glasdegib (B1662127) Dihydrochloride (B599025) Discovery and Preclinical Development

Glasdegib, also known as PF-04449913, was developed by Pfizer as a selective inhibitor of the SMO receptor. drugbank.compatsnap.com The discovery process involved screening for small molecules that could effectively block the Hh pathway. drugbank.com Glasdegib emerged from a class of benzimidazole (B57391) derivatives that demonstrated potent inhibitory activity and favorable physicochemical properties. drugbank.com

Preclinical development focused on characterizing its mechanism of action and evaluating its efficacy in various cancer models. nih.gov Early studies confirmed that Glasdegib binds to SMO, thereby inhibiting the Hh signaling pathway. ontosight.ai Subsequent preclinical investigations in both in vitro and in vivo models of hematologic malignancies, such as AML and myelodysplastic syndromes (MDS), demonstrated its potential. pfizer.comresearchgate.net These studies showed that Glasdegib could inhibit the proliferation of leukemic cells and, notably, appeared to target leukemic stem cells (LSCs), which are thought to be responsible for disease relapse and resistance to chemotherapy. nih.govfrontiersin.org

Significance of Glasdegib Dihydrochloride as a Preclinical Research Compound

The significance of this compound as a preclinical research compound lies in its high potency and selectivity for the SMO receptor. drugbank.commdpi.com This allows for precise investigation of the role of Hh signaling in various biological processes, particularly in the context of cancer.

In preclinical studies, Glasdegib has been instrumental in elucidating the mechanisms by which the Hh pathway contributes to the survival and maintenance of cancer stem cells. frontiersin.orgpfizerpro.com For instance, research has shown that Glasdegib can reduce the population of LSCs in xenograft models of AML. drugbank.comnih.gov Furthermore, its use in combination with other chemotherapeutic agents in preclinical models has highlighted its potential to overcome drug resistance, a major challenge in cancer treatment. aacrjournals.org The synergistic effects observed with agents like cytarabine (B982) in preclinical AML models provided a strong rationale for its clinical investigation. aacrjournals.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1352568-48-9 |

|---|---|

Molecular Formula |

C21H24Cl2N6O |

Molecular Weight |

447.4 g/mol |

IUPAC Name |

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;dihydrochloride |

InChI |

InChI=1S/C21H22N6O.2ClH/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;;/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);2*1H/t16-,19-;;/m1../s1 |

InChI Key |

PFKJLMROSSVKSV-NMWSZSNKSA-N |

SMILES |

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl.Cl |

Isomeric SMILES |

CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl.Cl |

Canonical SMILES |

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl.Cl |

Origin of Product |

United States |

Mechanism of Action

Glasdegib (B1662127) dihydrochloride (B599025) exerts its effects by selectively inhibiting the Smoothened (SMO) receptor, a key transmembrane protein in the Hedgehog signaling pathway. patsnap.compatsnap.com By binding to SMO, Glasdegib blocks its function, thereby preventing the downstream activation of the GLI family of transcription factors. patsnap.com This, in turn, leads to a reduction in the expression of genes that promote cell proliferation and survival. patsnap.com

In Vitro and In Vivo Evidence

In Vitro Studies: In cell-based assays, Glasdegib has been shown to be a potent inhibitor of the Hh pathway. In a competitive binding assay, it demonstrated a strong affinity for the human SMO receptor. medchemexpress.com Further in vitro studies revealed that Glasdegib could inhibit Hh signaling mediated by the GLI1 transcription factor with high potency. fda.gov Research using normal human fibroblasts showed a reduction in stimulated GLI1 mRNA levels upon treatment with Glasdegib. fda.gov In studies with MDS-derived induced pluripotent stem cells (iPSCs), Glasdegib was found to significantly reduce their self-renewal capacity in vitro. hilarispublisher.com

In Vivo Studies: Preclinical in vivo studies using xenograft models of human cancers have provided further evidence of Glasdegib's mechanism of action and efficacy. In AML xenotransplant mouse models, while Glasdegib alone did not significantly reduce AML cell counts, its combination with low-dose cytarabine (B982) (LDAC) resulted in a substantial reduction of approximately 75%. fda.gov This suggests that Glasdegib may sensitize cancer cells to the effects of chemotherapy. pfizerpro.com In other in vivo models, administration of Glasdegib led to a significant decrease in the burden of leukemic stem cells (LSCs) and a reduction in cell populations expressing LSC markers. nih.govresearchgate.net

Preclinical Efficacy and Pharmacodynamics in Disease Models

Glasdegib (B1662127) dihydrochloride (B599025), a selective inhibitor of the Smoothened (SMO) receptor within the Hedgehog signaling pathway, has undergone extensive preclinical evaluation to characterize its antitumor activity. These studies in both laboratory and animal models have been foundational in understanding its therapeutic potential, particularly in hematological malignancies. patsnap.comnih.gov

Research Applications

Target Identification and Receptor Interaction

The primary molecular target of Glasdegib is the Smoothened (SMO) receptor. hilarispublisher.comaacrjournals.org In a healthy state, the Patched (PTCH) receptor suppresses SMO activity. However, in many cancers, dysregulation leads to unchecked SMO activation, promoting oncogenic processes. patsnap.com

Glasdegib is a potent and selective inhibitor that specifically binds to the SMO receptor. drugbank.comhilarispublisher.commdpi.com This binding event is the critical first step in its mechanism, effectively blocking the transduction of the Hedgehog signal. hilarispublisher.com The specificity of Glasdegib for SMO prevents the downstream activation of the signaling cascade that is essential for the growth and survival of certain cancer cells. patsnap.com

Detailed ligand binding studies and the analysis of dissociation kinetics are crucial for understanding the interaction between Glasdegib and the SMO receptor. Real-time kinetic experiments have demonstrated that similar SMO inhibitors exhibit a full association with the receptor within approximately 30 minutes, followed by a slow dissociation of the ligand from the receptor. dntb.gov.ua This slow dissociation rate contributes to the sustained inhibition of the Hedgehog pathway. The development of advanced assay technologies, such as NanoBRET-based binding assays, allows for the real-time monitoring of ligand-receptor interactions under physiological conditions, providing valuable insights into the binding kinetics of drugs like Glasdegib. dntb.gov.ua

Downstream Signaling Pathway Modulation

By inhibiting the SMO receptor, Glasdegib sets off a cascade of events that modulate the downstream components of the Hedgehog signaling pathway. This ultimately leads to a reduction in the expression of genes that drive tumor growth and survival. patsnap.com

The inhibition of SMO by Glasdegib prevents the activation of the GLI family of transcription factors (GLI1 and GLI2). patsnap.comaacrjournals.org In the active Hedgehog pathway, SMO facilitates the conversion of GLI proteins into their active forms, which then translocate to the nucleus to activate target gene expression. aacrjournals.orgfrontiersin.org Glasdegib's blockade of SMO halts this process, leading to the suppression of GLI-mediated transcription. patsnap.com Clinical studies have shown a marked downregulation of GLI1 expression in patients treated with Glasdegib. drugbank.comnih.gov However, resistance to Glasdegib can arise from the functional loss of the GLI3 repressor (GLI3R), which normally suppresses Hedgehog pathway activity. mdpi.com

The ultimate consequence of Glasdegib's inhibition of SMO and subsequent suppression of GLI activity is a significant alteration in the expression of Hedgehog pathway target genes. patsnap.com These genes are involved in critical cellular processes such as cell cycle progression, survival, and differentiation. patsnap.com By blocking their expression, Glasdegib effectively curtails the oncogenic signals that drive cancer cell proliferation and survival. patsnap.compatsnap.com For instance, research has shown that Glasdegib treatment can lead to the downregulation of chemoresistance genes like ABCA2 and Bcl2, while upregulating Hedgehog pathway genes such as Gas1 and Kif27. srce.hr

Cellular Effects and Functional Consequences

The molecular actions of Glasdegib translate into tangible cellular effects that contribute to its anti-cancer activity. Preclinical studies have demonstrated that Glasdegib can reduce the burden of leukemic stem cells and decrease the population of cells expressing leukemic stem cell markers. drugbank.com It has been shown to sensitize leukemic stem cells to the effects of chemotherapy. pfizerpro.com In vitro studies have further revealed that Glasdegib can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. hilarispublisher.comfrontiersin.org For example, in MDS-L cells, Glasdegib enhanced the induction of apoptosis and the expression of cleaved PARP and cleaved caspase-3. hilarispublisher.com

Table 1: Key Research Findings on Glasdegib's Mechanism of Action

| Finding | Study Focus | Outcome | Reference(s) |

| SMO Inhibition | Target Identification | Glasdegib is a potent and selective inhibitor of the Smoothened (SMO) receptor. | drugbank.comontosight.airesearchgate.nethilarispublisher.comaacrjournals.org |

| GLI1 Downregulation | Downstream Signaling | Clinical trials showed a significant downregulation of GLI1 expression in patients. | drugbank.comnih.gov |

| Apoptosis Induction | Cellular Effects | Glasdegib enhanced apoptosis in MDS-L cells. | hilarispublisher.com |

| Chemoresistance Gene Regulation | Gene Expression | Downregulated chemoresistance genes (ABCA2, Bcl2) and upregulated Hedgehog pathway genes (Gas1, Kif27). | srce.hr |

| Leukemic Stem Cell Reduction | Cellular Effects | Reduced leukemic stem cell burden in preclinical models. | drugbank.com |

Influence on Leukemic Stem Cell Quiescence and Self-Renewal in Model Systems

A crucial aspect of Glasdegib's mechanism is its activity against leukemic stem cells (LSCs), a subpopulation of cancer cells responsible for initiating and sustaining the disease. tandfonline.com LSCs often exist in a quiescent, or dormant, state, which makes them resistant to conventional chemotherapies that target rapidly dividing cells. tandfonline.comnih.govfrontiersin.org The Hedgehog signaling pathway is instrumental in maintaining LSC quiescence and self-renewal capabilities. frontiersin.orgjhoponline.com

Preclinical studies have consistently shown that Glasdegib disrupts these LSC-sustaining processes. By inhibiting SMO, Glasdegib can compel quiescent LSCs to exit dormancy and re-enter the cell cycle, potentially rendering them more susceptible to cytotoxic agents. tandfonline.comfrontiersin.org In various model systems, Glasdegib has demonstrated an ability to specifically target and reduce the LSC population. aacrjournals.orgfrontiersin.org

In AML xenograft models, for instance, Glasdegib treatment led to a significant reduction in the burden of LSCs and diminished the population of cells expressing LSC markers. drugbank.comnih.gov These LSCs are often characterized by a CD34+/CD38- phenotype, and studies have confirmed that Glasdegib reduces this specific cell fraction. frontiersin.orgnih.govhilarispublisher.com Research using myelodysplastic syndrome (MDS)-derived induced pluripotent stem cells (iPSCs) further solidified these findings. In serial in vivo transplantation experiments into NOD/SCID mice, Glasdegib significantly impaired the self-renewal capacity of these MDS-derived cells, a key indicator of its effect on stemness. hilarispublisher.com Even short-term exposure to the compound resulted in long-lasting effects on the cells' ability to self-renew. hilarispublisher.com

This targeted action on LSCs is believed to be a key reason for its clinical efficacy, as eradicating this self-renewing cell population is critical for preventing disease relapse. tandfonline.comnih.gov

Table 1: Effects of Glasdegib on Leukemic Stem Cells in Preclinical Models

| Model System | Key LSC Markers | Observed Effects of Glasdegib | Reference |

|---|---|---|---|

| AML Xenograft Models | Not specified | Significant reduction in LSC burden and cell populations expressing LSC markers. | drugbank.comnih.gov |

| Patient-Derived AML Samples (in vitro) | CD34+/CD38- | Reduced the LSC-containing CD34+/CD38- population. | frontiersin.org |

| MDS-Derived iPSCs (in vivo serial transplantation) | CD34+/CD38- | Significantly reduced the self-renewal of NOD/SCID re-populating cells; reduced the population of CD34+/CD38- cells. | hilarispublisher.com |

| Primary AML Cells (in vitro) | Not specified | Attenuated LSC self-renewal and cell cycle progression. | abcam.com |

Modulation of Cellular Proliferation and Differentiation Phenotypes

The aberrant activation of the Hedgehog pathway is a known driver of the hyperproliferative state seen in malignancies like AML. drugbank.com The pathway's downstream effectors, the GLI transcription factors, regulate a host of genes involved in cell cycle progression and survival, such as cyclins (e.g., CCND1, CCND2) and pro-survival proteins (e.g., BCL-2). patsnap.comresearchgate.net

By inhibiting SMO, Glasdegib effectively halts this pro-proliferative signaling. patsnap.com This leads to a decrease in the expression of these critical cell cycle and survival genes, resulting in reduced proliferation and an increase in apoptosis (programmed cell death) in cancer cells. patsnap.com In vitro studies have shown that Glasdegib treatment increases the proliferative cell fraction in patient-derived AML samples, which is consistent with its ability to drive quiescent cells into the cell cycle. frontiersin.org Furthermore, SMO inhibition by Glasdegib has been shown to enhance cell-cycle transit. aacrjournals.org

The Hh pathway also plays a fundamental role in cell differentiation. ontosight.aidrugbank.comcancer.gov Its inhibition by Glasdegib can therefore modulate the differentiation phenotype of leukemic cells. The accumulation of undifferentiated myeloid cells is a hallmark of AML. frontiersin.org By targeting LSCs, which are at the apex of the leukemic hierarchy, Glasdegib can influence the differentiation trajectory of the malignant clone. frontiersin.orgnih.gov Preclinical findings indicate that by downregulating Hh target genes involved in the maintenance of LSCs, Glasdegib helps to disrupt the signals that keep these cells in an undifferentiated, self-renewing state. aacrjournals.org

Table 2: Modulation of Cellular Processes by Glasdegib

| Cellular Process | Molecular Target/Pathway | Effect of Glasdegib | Reference |

|---|---|---|---|

| Proliferation | Hedgehog/SMO/GLI Pathway | Decreases expression of oncogenic genes, leading to reduced proliferation and increased apoptosis. | patsnap.compatsnap.com |

| Cell Cycle | Downstream GLI targets (e.g., cyclins) | Causes quiescent LSCs to re-enter the cell cycle; enhances cell-cycle transit. | aacrjournals.orgtandfonline.comfrontiersin.org |

| Differentiation | Hedgehog Signaling Pathway | Inhibits a key pathway involved in regulating cell differentiation. | drugbank.comcancer.gov |

| Gene Expression | GLI-mediated transcription | Downregulates Hh target genes involved in LSC maintenance. | aacrjournals.org |

Combinatorial Preclinical Research Strategies

Synergistic Interactions with Chemotherapeutic Agents in In Vitro Models

Preclinical studies have demonstrated that glasdegib (B1662127) dihydrochloride (B599025) can work synergistically with certain chemotherapeutic agents, enhancing their effectiveness against cancer cells in laboratory settings.

Glasdegib has been shown to sensitize quiescent malignant stem cells to the effects of cytarabine (B982), a commonly used chemotherapy drug. nih.gov Preclinical evidence suggests a synergistic relationship where glasdegib enhances the chemotherapeutic effects of low-dose cytarabine (LDAC). pfizerpro.com This combination has been observed to inhibit tumor-size growth and reduce the number of CD45+/CD33+ marrow blasts more effectively than either drug used alone. jhoponline.com The rationale for this combination is based on the idea that inhibiting the Hedgehog (Hh) signaling pathway with glasdegib may sensitize cancer cells to the cytotoxic effects of cytarabine, potentially reducing resistance and disease progression. nih.gov

The potential for synergistic effects has been explored with other cytotoxic agents in addition to cytarabine. Preclinical data suggest that inhibiting the Hedgehog pathway can significantly increase the sensitivity of leukemic cells to a range of cytotoxic drugs. nih.govtaylorandfrancis.com This has provided a basis for clinical trials evaluating glasdegib in combination with standard chemotherapy regimens. nih.govnih.gov For instance, a phase 2 study investigated glasdegib in combination with cytarabine and daunorubicin in patients with untreated acute myeloid leukemia (AML) or high-risk myelodysplastic syndromes (MDS). researchgate.netelsevierpure.commiami.edu

Exploration of Novel Molecular Combinations in Preclinical Models

Researchers are actively investigating novel combinations of glasdegib with other targeted therapies to overcome resistance and improve treatment outcomes.

The Hedgehog signaling pathway, which glasdegib inhibits, is known to interact with other signaling pathways involved in cancer cell growth and survival. researchgate.net Preclinical studies have explored combining glasdegib with inhibitors of pathways such as PI3K/Akt/mTOR. researchgate.net The rationale is that dual targeting may prevent the cancer cells from using alternative pathways to survive when one is blocked.

The development of multi-target therapeutic strategies is a growing area of interest. This involves combining drugs that hit different, but crucial, targets within the cancer cell's machinery. The efficacy of glasdegib in combination with various agents is being explored in numerous clinical trials for hematological malignancies. researchgate.net For example, trials are underway to evaluate glasdegib in combination with azacitidine. nih.govresearchgate.net

Structure Activity Relationships and Computational Studies

Chemical Modulations and Analogue Synthesis for Research Purposes

The journey to identify glasdegib (B1662127) began with the selection and refinement of a chemical scaffold that demonstrated potential for inhibiting the Hedgehog pathway. Early research focused on identifying a core structure that was synthetically tractable and possessed favorable drug-like properties.

Glasdegib is a member of the benzimidazole (B57391) class of compounds. drugbank.com This particular heterocyclic scaffold was identified as a promising starting point in early drug discovery efforts due to several advantageous characteristics. Benzimidazoles were noted for being a class of inhibitors with low molecular weight, potent inhibitory activity, and a lack of unstable functional groups. drugbank.com The inherent stability and synthetic accessibility of the benzimidazole core make it an ideal foundation for creating diverse libraries of analogues for biological screening. researchgate.net Researchers have developed various methods for synthesizing 2-substituted benzimidazoles, often involving the condensation of o-phenylenediamine with aldehydes or carboxylic acid derivatives, which allows for a wide range of substituents to be explored. This flexibility is critical for systematically probing the SAR of the compound series and optimizing interactions with the target protein.

Systematic modification of the substituents attached to the core benzimidazole and associated moieties was essential in the development of glasdegib. The final structure of glasdegib, 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea, reflects a careful optimization of these substituents to maximize biological activity and improve physicochemical properties. mdpi.com

Key structural features and their impact include:

The p-Cyano Urea Group: Analysis of various analogues revealed that the presence of a p-cyano urea moiety conferred good physicochemical and pharmacokinetic properties. drugbank.com

The Cyano Group: The nitrile (cyano) group, in particular, located at the para-position of the phenylurea ring, was found to be highly beneficial. It enhances both hydrophilicity and metabolic stability, which are critical for a favorable pharmacokinetic profile. The strong electron-withdrawing nature of the cyano group can also influence the electronic properties of the aromatic ring, potentially facilitating important π–π stacking interactions with aromatic amino acid residues within the SMO receptor's binding pocket.

The systematic evaluation of these and other structural modifications allowed for the identification of a compound with an optimal balance of potency against the SMO receptor and drug-like properties suitable for clinical development.

| Structural Moiety | Contribution to Activity/Properties |

| Benzimidazole Core | Provides a stable and synthetically versatile scaffold for potent inhibitory activity. |

| (2R,4R)-1-methylpiperidine | Acts as a rigid linker, ensuring optimal spatial orientation of key binding groups. Stereochemistry is critical for potency. |

| Phenylurea | Engages in key interactions within the SMO binding pocket. |

| para-Cyano Group | Enhances pharmacokinetic profile, including improved hydrophilicity and metabolic stability. Participates in potential π–π stacking interactions. |

Computational Approaches in Compound Optimization and Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of drug candidates. For glasdegib and other Hedgehog pathway inhibitors, these methods have provided deep insights into their mechanism of action and guided the synthesis of more effective molecules.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.comresearchgate.net For Hedgehog pathway inhibitors, QSAR studies help in understanding which physicochemical properties are most influential for their inhibitory potency. nih.gov

In a typical QSAR study for benzimidazole-based inhibitors, a series of analogues would be synthesized and their inhibitory concentrations (e.g., IC50) against the SMO receptor measured. researchgate.netnih.gov Then, various molecular descriptors are calculated for each compound, such as:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (partition coefficient). ebi.ac.uk

Topological properties: Connectivity indices.

Statistical methods are then used to create an equation that links these descriptors to the observed biological activity. mdpi.com The resulting model can predict the potency of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost of drug development. nih.gov These models can highlight, for instance, that increased hydrophobicity in a certain region of the molecule might enhance binding, or that a hydrogen bond donor is required at a specific position for optimal activity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. icbcongress.com For glasdegib, docking simulations are used to place the molecule into the three-dimensional structure of the SMO receptor. wikipedia.org These simulations provide crucial insights into the specific molecular interactions that underpin its inhibitory activity.

Docking studies can reveal:

Key Amino Acid Interactions: Identification of specific residues in the SMO binding pocket that form hydrogen bonds, hydrophobic interactions, or π–π stacking interactions with glasdegib.

Binding Conformation: The exact three-dimensional arrangement of the glasdegib molecule within the binding site.

Scoring Functions: An estimation of the binding affinity, which helps in ranking different analogues.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the glasdegib-SMO complex over time. frontiersin.org MD simulations provide a more realistic representation of the biological system by allowing atoms to move, simulating the natural flexibility of the protein. These simulations can assess the stability of the predicted binding pose from docking and reveal subtle conformational changes in the protein upon ligand binding, offering a deeper understanding of the mechanism of inhibition. diamond.ac.uk

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.gov This approach can be either structure-based or ligand-based.

Structure-Based Virtual Screening: When the 3D structure of the target (like the SMO receptor) is known, docking can be used to screen millions of compounds computationally. nih.gov This process filters the library down to a manageable number of "hits" that are predicted to have high binding affinity, which can then be tested experimentally. researchgate.net

Pharmacophore-Based Screening: If the 3D structure of the target is unknown, a model can be built based on the structures of known active ligands like glasdegib. This "pharmacophore" model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. This model is then used as a 3D query to search compound libraries for molecules that match these features. semanticscholar.org

These virtual screening methods accelerate the discovery of novel chemical scaffolds that can modulate the Hedgehog pathway, providing starting points for new therapeutic agents. mdpi.com

Research into Polymorphism and Salt Forms

The selection of an appropriate salt form and the characterization of its solid-state properties, including polymorphism, are critical steps in pharmaceutical development. These factors significantly influence the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability. For Glasdegib, research has explored various salt forms to identify the optimal candidate for clinical development, with a focus on ensuring stability and consistent performance.

Characterization of Glasdegib Dihydrochloride (B599025) Crystalline Forms

Glasdegib dihydrochloride has been synthesized and characterized as a crystalline hydrate. nih.gov Its solid-state properties have been investigated using various analytical techniques to elucidate its structure and thermal behavior. The dihydrochloride salt serves as a key reference standard for the protonated, double-salt form of Glasdegib, particularly in comparative studies involving other salts or the free base. nih.gov

Solid-state nuclear magnetic resonance (ssNMR) spectroscopy has been employed to probe the ionization state of Glasdegib salts. In studies comparing Glasdegib base, monomaleate, dimalealeate, and dihydrochloride, the dihydrochloride form provides a benchmark for the fully protonated state. nih.gov The 15N ssNMR spectrum for this compound shows a downfield chemical shift for the methylpiperidine nitrogen atom of approximately 10 ppm compared to the free base, confirming its protonation. nih.gov Additionally, the proton signals in 1H echo MAS (magic-angle spinning) ssNMR spectra for the dihydrochloride salt appear broader than other forms, which may be attributed to the presence of multiple molecules within the asymmetric unit of the crystal lattice. nih.gov

Thermal analysis and spectroscopy provide further insight into the crystalline nature of this compound hydrate.

Table 1: Physicochemical Characterization Data for this compound Hydrate

| Analytical Technique | Observed Characteristics |

|---|---|

| Differential Scanning Calorimetry (DSC) | 159.1 °C onset, 189.4 °C peak; 208.0 °C onset, 210.7 °C peak nih.gov |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic peaks at (cm⁻¹): 3314, 3100, 3050, 2928, 2853, 2736, 2613, 2224, 1707, 1629, 1595 nih.gov |

| Powder X-ray Diffraction (PXRD) | A distinct diffraction pattern confirming its crystalline nature. researchgate.net |

This table presents a summary of the characterization data for the crystalline hydrate form of this compound.

Influence of Salt Forms on Experimental Reproducibility and Stability

The primary criterion for selection was chemical stability, particularly concerning the formation of degradation products under stress conditions. Research demonstrated that the monomaleate salt exhibited the most favorable stability profile. Specifically, it was found to form the lowest levels of the (2S,4R)-epimer, a potential impurity, when subjected to stress conditions of 50°C and 75% relative humidity over a six-week period. nih.gov This superior stability led to the selection of Glasdegib monomaleate as the active pharmaceutical ingredient for the marketed formulation. nih.govnih.gov

The stability of a salt is intrinsically linked to experimental reproducibility. A less stable form, such as one prone to degradation or polymorphic transformation, can lead to variability in physicochemical properties like solubility and dissolution rate over time or between batches. mdpi.com This can compromise the reliability of data from non-clinical and clinical studies. By selecting the highly stable monomaleate salt, researchers ensured a consistent and reproducible profile for Glasdegib, minimizing the risk of variability associated with solid-state instability. nih.gov While the dihydrochloride form is a valuable tool for comparative and characterization studies, its stability profile was found to be less optimal for pharmaceutical formulation compared to the monomaleate. nih.gov

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd

Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Models

In vivo pharmacokinetic studies in rats and dogs predicted favorable properties for glasdegib (B1662127) in humans, including good oral bioavailability. farmaceut.org

Preclinical investigations in animal models have been crucial in understanding the absorption and distribution of glasdegib. Studies in rats and dogs projected an oral bioavailability of 55%. farmaceut.org The absolute oral bioavailability of glasdegib was determined to be 77.12%, indicating that a significant portion of the administered oral dose reaches systemic circulation. nih.gov Glasdegib also exhibits a large volume of distribution, suggesting extensive tissue penetration. farmaceut.orgnih.gov

Table 1: Preclinical Oral Bioavailability of Glasdegib

| Animal Model | Projected Oral Bioavailability | Reference |

|---|---|---|

| Rats and Dogs | 55% | farmaceut.org |

The metabolism of glasdegib has been identified as a key factor in its clearance. In vitro studies have pinpointed Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for its metabolism, contributing to 60-80% of the process. nih.govfda.gov Minor contributions are also made by CYP2C8 (2-20%) and UGT1A9. fda.gov The significant role of CYP3A4 has been further substantiated by clinical drug-drug interaction studies. nih.gov

The primary route of elimination for glasdegib and its metabolites is through renal excretion. nih.gov A human mass balance study indicated that approximately 49% of radio-labeled glasdegib-related radioactivity was recovered in the urine, comprising both the parent compound and its metabolites. nih.gov

Pharmacokinetic Variability and Influencing Factors in Preclinical Studies

While specific details on how different preclinical model characteristics impact glasdegib exposure are not extensively detailed in the provided search results, it is a standard consideration in pharmacokinetic studies. Factors such as species, age, and health status of the animal models can influence drug metabolism and clearance, leading to variability in exposure levels. science.gov

Pharmacodynamic Markers and Dose-Response Relationships in Preclinical Systems

Preclinical studies have established a clear link between glasdegib administration and the inhibition of the Hedgehog signaling pathway. nih.gov A key pharmacodynamic marker for this inhibition is the downregulation of the Glioma-associated oncogene homolog 1 (GLI1) expression. nih.gov In xenograft models, administration of glasdegib led to a significant reduction in leukemic stem cell burden and inhibition of Hedgehog signaling. nih.gov Dose-response relationships have been observed, with significant GLI1 suppression noted at specific dose levels. nih.govfda.gov For instance, GLI1 expression was inhibited by approximately 80% or more at a 50 mg dose and by 90% or more at doses of 100 mg and higher. fda.gov This demonstrates a dose-dependent effect of glasdegib on its molecular target. nih.govfda.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Glasdegib dihydrochloride (B599025) |

| Glasdegib |

| Ketoconazole |

| Rifampicin |

| Cytarabine (B982) |

| Daunorubicin |

Analytical Methodologies for Research Applications

Chromatographic Techniques for Detection and Quantification

Chromatographic techniques are the cornerstone for the analysis of Glasdegib (B1662127) dihydrochloride (B599025) in research settings, providing the necessary selectivity and sensitivity for accurate quantification.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the determination of Glasdegib. Several methods have been developed and validated to support research applications. jetir.orgijrpc.com A common approach involves the use of a C18 column with a mobile phase consisting of a buffer and an organic modifier. jetir.orgijrpc.com

One validated stability-indicating RP-HPLC method utilizes a Waters Symmetry C18 column (150x4.6mm, 3.5µm). jetir.orgijrpc.com The isocratic elution is performed using a mobile phase of 0.1% triethylamine (TEA) with the pH adjusted to 2.5 with orthophosphoric acid and acetonitrile in a 90:10 v/v ratio, at a flow rate of 0.5 ml/min. ijrpc.com Detection is typically carried out using a photodiode array (PDA) detector at a wavelength of 268 nm. jetir.orgijrpc.com

Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, detection limit, quantification limit, and robustness. jetir.org The specificity of the method ensures that there is no interference from blank or placebo samples. jetir.org

The linearity of the method is established over a specific concentration range, for instance, 3.5-52.5 µg/ml, with a correlation coefficient (r²) typically greater than 0.999. jetir.org Accuracy is determined by recovery studies at different concentration levels (e.g., 50%, 100%, and 150%), with recovery values expected to be within a narrow range, such as 100.36% to 100.54%. ijrpc.com Precision is evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (%RSD) being a key indicator of precision. jetir.org

Interactive Table 1: HPLC Method Parameters for Glasdegib Analysis

| Parameter | Condition |

| Instrument | Waters Alliance-e2695 with PDA Detector |

| Column | Waters Symmetry C18 (150x4.6mm, 3.5µm) |

| Mobile Phase | 0.1% TEA (pH 2.5 with OPA) & Acetonitrile (90:10 v/v) |

| Flow Rate | 0.5 ml/min |

| Detection Wavelength | 268 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

For the analysis of Glasdegib in biological matrices, such as human plasma, which is common in preclinical research, more sensitive and selective methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. scispace.comresearchgate.net A validated LC-MS/MS method has been developed for the quantification of Glasdegib in human plasma. scispace.com

This bioanalytical method utilizes a symmetric C18 column (150 x 4.6 mm, 3.5 µm) with an isocratic mobile phase of acetonitrile and 0.1% formic acid (30:70 v/v) at a flow rate of 1 ml/min. scispace.com The total analysis time is short, typically around 6 minutes, with a retention time for Glasdegib of approximately 2.622 minutes. scispace.com Electron spray ionization (ESI) is used as the ionization technique. scispace.com

For sample preparation from plasma, a protein precipitation method is commonly used, often with chilled acetonitrile. scispace.com The calibration curve for Glasdegib in plasma is typically linear over a range of 6 ng/ml to 120 ng/ml, with a regression coefficient (r²) of 0.999. scispace.comresearchgate.net The lower limit of quantification (LLOQ) for this method has been reported to be 6 ng/mL. scispace.com Validation of such bioanalytical methods is conducted according to guidelines from regulatory bodies like the US Food and Drug Administration (USFDA). scispace.com

Interactive Table 2: LC-MS/MS Method Validation Parameters for Glasdegib in Human Plasma

| Validation Parameter | Result |

| Linearity Range | 6 - 120 ng/mL |

| Correlation Coefficient (r²) | 0.999 |

| Lower Limit of Quantification (LLOQ) | 6 ng/mL |

| Recovery | 99.94% |

| Matrix Effect | 98.55% |

Methodologies for Stability and Degradation Product Analysis in Research Materials

Understanding the stability of a compound and identifying its potential degradation products are critical aspects of pharmaceutical research.

Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance, which helps in developing stability-indicating analytical methods. nih.gov For Glasdegib, forced degradation studies have been carried out under various stress conditions as per ICH guidelines, including acidic, basic, oxidative, reduction, thermal, and photolytic conditions. jetir.org

These studies involve exposing Glasdegib to conditions such as:

Acidic hydrolysis: Refluxing with an acid like 0.1N HCl. ijrpp.com

Basic hydrolysis: Refluxing with a base like 0.1N NaOH. ijrpp.com

Oxidative degradation: Treatment with an oxidizing agent like hydrogen peroxide. ijrpp.com

Thermal degradation: Exposure to high temperatures. ijrpp.com

Photodegradation: Exposure to UV and visible light. pharmaguideline.com

The goal is to achieve a degradation of approximately 5-20%. pharmaguideline.com The developed HPLC method should be able to separate the main Glasdegib peak from the peaks of any degradation products formed under these stress conditions, thus demonstrating its stability-indicating nature. jetir.org

Impurity profiling is the identification and quantification of impurities in a drug substance. For research-grade batches of Glasdegib, it is essential to have a comprehensive understanding of the impurity profile. The stability-indicating HPLC methods developed are crucial for this purpose, as they can separate and quantify impurities and degradation products. jetir.org

The control of impurities is a critical issue in pharmaceutical manufacturing. Regulatory authorities like the ICH provide guidelines on the reporting, identification, and qualification of impurities. The developed analytical methods must be sensitive enough to detect and quantify impurities at the levels specified by these guidelines.

Application of Analytical Quality by Design (AQbD) Principles in Method Development

Analytical Quality by Design (AQbD) is a systematic approach to analytical method development that begins with predefined objectives and emphasizes understanding of the method and its performance based on sound science and quality risk management. journalijdr.comamericanpharmaceuticalreview.com This approach has been applied to the development of RP-HPLC methods for the estimation of Glasdegib. indexcopernicus.com

The AQbD process involves:

Defining the Analytical Target Profile (ATP): This outlines the performance requirements of the method. waters.com

Identifying Critical Method Parameters (CMPs) and Critical Method Attributes (CMAs): These are the method variables that can impact the quality of the results. waters.com

Risk Assessment: To identify and rank the parameters that are most likely to affect the method's performance.

Design of Experiments (DoE): Utilizing statistical designs, such as the Box-Behnken design, to systematically optimize the critical method parameters. indexcopernicus.com

Establishing a Method Operable Design Region (MODR): This is the multidimensional space of method parameters that has been demonstrated to provide assurance of quality. americanpharmaceuticalreview.com

Defining a Control Strategy: To ensure the method consistently performs as intended throughout its lifecycle. mdpi.com

By applying AQbD principles, a more robust and reliable analytical method can be developed, which is well-understood and less prone to failure during routine use. americanpharmaceuticalreview.comindexcopernicus.com

Future Directions and Emerging Research Applications

Investigation of Novel Molecular Targets Beyond Canonical Hedgehog Pathway Components

While Glasdegib's primary mechanism of action is the inhibition of SMO, emerging research into resistance mechanisms and non-canonical signaling suggests avenues for investigating molecular targets beyond the core Hh pathway. nih.govmdpi.com Resistance to SMO inhibitors can arise from genetic mutations in SMO itself or through the activation of downstream components of the pathway independent of SMO. mdpi.com

This has led researchers to investigate factors that operate downstream of or parallel to SMO. For instance, the transcription factor GLI1 can be regulated by mechanisms independent of the Hh pathway, representing a potential area of study for therapies that could complement Glasdegib (B1662127). nih.gov Similarly, GLI2 amplification has been identified as a plausible mechanism for resistance, suggesting that its upstream regulators, outside of the canonical pathway, could be novel targets. mdpi.com

Furthermore, the interplay between the Hh pathway and other signaling cascades is a fertile ground for new discoveries. Research has indicated that epigenetic modifications can influence the efficacy of SMO inhibitors. For example, the epigenetic silencing of the GLI3 gene, a transcriptional repressor, has been observed in acute myeloid leukemia (AML), potentially rendering Glasdegib ineffective. farmaceut.org This suggests that enzymes involved in epigenetic regulation could be investigated as novel targets to restore sensitivity to Glasdegib. The focus of future research is therefore shifting towards understanding and targeting the broader signaling network in which the Hh pathway is embedded.

Exploration of Glasdegib Dihydrochloride (B599025) as a Chemical Probe for Pathway Elucidation

The high potency and selectivity of Glasdegib for the SMO receptor make it an excellent chemical probe for dissecting the roles of the Hedgehog pathway in various biological processes. nih.gov A chemical probe is a small molecule used to study and manipulate a biological system, and Glasdegib serves this purpose by allowing for the acute and reversible inhibition of SMO-dependent signaling.

In preclinical research, Glasdegib has been instrumental in elucidating the critical role of Hh signaling in the survival and maintenance of leukemic stem cells (LSCs). nih.govaacrjournals.org By using Glasdegib in xenograft models, researchers have been able to demonstrate that inhibiting the Hh pathway can reduce the LSC population and sensitize cancer cells to conventional chemotherapy. nih.govfarmaceut.org Specifically, it has been used to show that Hh signaling is more pronounced in CD34+ AML cells and that its inhibition with Glasdegib enhances their sensitivity to cytarabine (B982). aacrjournals.org

This utility as a probe extends to understanding therapeutic resistance. Pharmacologic inhibition of the Hh pathway with Glasdegib has been a key strategy to investigate how this pathway contributes to the persistence of leukemic cells following treatment. aacrjournals.org Its application allows for precise temporal control of pathway inhibition, offering advantages over genetic knockout models which can sometimes be confounded by developmental compensation.

Development and Application of Advanced Preclinical Models for Glasdegib Dihydrochloride Research

The translation of preclinical findings to clinical success is highly dependent on the quality and relevance of the models used. Early research on Hh inhibitors was sometimes limited by the use of cell lines that did not adequately maintain Hh pathway activity in vitro. nih.gov This has spurred the development and application of more advanced preclinical models for studying Glasdegib.

Current research leverages a variety of sophisticated models that better recapitulate human disease. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have been particularly valuable. nih.gov These models preserve the cellular and genetic heterogeneity of the original tumor and have been used to study Glasdegib's effect on patient-derived AML cells. nih.gov

Genetically engineered mouse models (GEMMs) are also crucial. For example, models such as Ptch1+/- mice, which are predisposed to tumors driven by Hh pathway activation like basal cell carcinoma and medulloblastoma, have been foundational in understanding the in vivo efficacy of SMO inhibitors. nih.gov In the context of myelofibrosis, a mouse model of the disease demonstrated that Hh inhibition could reduce bone marrow fibrosis. nih.gov

| Preclinical Model Type | Disease Context | Key Research Application for Glasdegib |

|---|---|---|

| Patient-Derived Xenograft (PDX) Models | Acute Myeloid Leukemia (AML) | Evaluating efficacy on primary patient tumor cells and studying leukemic stem cell biology. nih.gov |

| Genetically Engineered Mouse Models (GEMMs) (e.g., Ptch1+/-) | Basal Cell Carcinoma, Medulloblastoma | Investigating in vivo response and resistance to SMO inhibition in tumors with a defined genetic driver. nih.gov |

| Disease-Specific Mouse Models (e.g., Myelofibrosis model) | Myelofibrosis | Assessing the impact of Hedgehog pathway inhibition on specific disease pathologies like bone marrow fibrosis. nih.gov |

| Standard Xenograft Models | Hematologic Malignancies | Confirming in vivo antitumor activity and synergistic effects with other chemotherapeutic agents. nih.govfarmaceut.org |

Potential Utility as a Research Tool in Non-Oncological Disease Models (Mechanism-Based)

The function of the Hedgehog signaling pathway is not limited to cancer; it is a fundamental pathway in embryonic development and tissue homeostasis. nih.govnih.gov This opens the possibility of using Glasdegib as a research tool in various non-oncological disease models where the Hh pathway is implicated.

One promising area is the study of fibrosis. In preclinical models of myelofibrosis, a condition characterized by extensive scarring of the bone marrow, inhibition of the Hh pathway was shown to reduce the fibrotic burden. nih.gov This finding suggests that Glasdegib could be used as a tool to investigate the role of Hh signaling in other fibrotic diseases, such as idiopathic pulmonary fibrosis or liver fibrosis, to elucidate the pathway's contribution to fibroblast activation and extracellular matrix deposition.

Furthermore, given the Hh pathway's critical role in embryogenesis, Glasdegib has significant potential as a chemical tool in developmental biology. pitt.edu It can be used to induce transient and dose-dependent inhibition of SMO at specific developmental stages in model organisms like mice or zebrafish. pitt.edu This would allow researchers to investigate the precise temporal requirements of Hh signaling in organ formation, neural patterning, and limb development, providing insights into the mechanisms underlying congenital malformations. pitt.eduyoutube.com

| Research Area | Potential Disease Model | Mechanistic Rationale & Research Application |

|---|---|---|

| Fibrosis Research | Models of Pulmonary, Hepatic, or Renal Fibrosis | The Hh pathway is implicated in fibroblast activation. Glasdegib could be used to probe the necessity of SMO signaling in the progression of tissue scarring. nih.gov |

| Developmental Biology | Mouse, Zebrafish, or Chick Embryo Models | The Hh pathway is essential for embryonic patterning. Glasdegib can serve as a tool for time-specific inhibition to study organogenesis and the etiology of birth defects. pitt.eduyoutube.com |

| Tissue Repair and Regeneration | Models of Skin or Bone Injury | Hedgehog signaling is involved in adult stem cell regulation and tissue regeneration. Glasdegib could help elucidate the pathway's role in coordinating repair processes. |

Q & A

Q. What is the molecular mechanism of Glasdegib dihydrochloride in targeting the Hedgehog (Hh) pathway, and how does this relate to its efficacy in acute myeloid leukemia (AML) models?

this compound acts as a Smoothened (Smo) inhibitor, binding to the receptor with an IC50 of 4 nM to block downstream Hh signaling . This inhibition disrupts transcription of Hh-regulated genes (e.g., GLI1), critical for AML cell survival and proliferation. Experimental validation involves measuring Smo binding affinity via competitive assays and correlating GLI1 expression levels (using qRT-PCR) with cytotoxicity in primary AML cell cultures .

Q. What are the standard in vitro and in vivo dosing protocols for this compound in preclinical AML studies?

For in vitro studies, typical doses range from 1–10 µM, with exposure times of 48–72 hours to assess apoptosis (via Annexin V/PI staining) and cell cycle arrest (flow cytometry). In vivo, daily oral doses of 3–10 mg/kg in murine xenograft models are used, with efficacy evaluated through tumor volume reduction and survival endpoints . Dose adjustments are required when combining with chemotherapy (e.g., cytarabine) due to pharmacokinetic interactions .

Q. How are common adverse events (AEs) like dysgeusia and muscle spasms monitored and mitigated in clinical trials involving this compound?

AEs are graded using CTCAE criteria, with dysgeusia managed via taste-masking agents and muscle spasms addressed through calcium/magnesium supplementation. Dose modifications (e.g., temporary holds) are rare (<10% of cases), as most AEs are grade 1–2 . Preclinical models should incorporate behavioral assays (e.g., taste preference tests in rodents) to predict clinical AE profiles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic (PK) data between this compound and its free base or other salt forms (e.g., dimaleate)?

Comparative ssNMR analysis (1H and 15N) reveals differences in hydrogen bonding and protonation states between salt forms, impacting solubility and bioavailability . For example, the dihydrochloride form shows distinct 15N chemical shifts at δN −326.2 ppm (methylpiperidine nitrogen) versus −334.6 ppm in the free base, correlating with enhanced dissolution rates . PK studies should include salt-form-specific calibration curves and reference batch COAs (e.g., >99% purity) to control variables .

Q. What experimental strategies are recommended to validate the specificity of this compound in Smo inhibition when off-target effects are observed in kinase screens?

Employ orthogonal assays:

- Cellular : CRISPR-mediated SMO knockout followed by Glasdegib treatment to assess residual activity.

- Biochemical : Competitive binding assays using fluorescently labeled Smo antagonists (e.g., BODIPY-cyclopamine) . Off-target kinase activity (e.g., FLT3 inhibition) can be ruled out via kinome-wide profiling (e.g., KINOMEscan) .

Q. How should researchers design combination therapy trials with this compound to address chemoresistance in AML?

Use a factorial design to test Glasdegib with backbone therapies (e.g., LDAC or 7+3 regimens), stratifying patients by cytogenetic risk and prior treatment history . Mechanistic synergy is assessed via RNA-seq to identify Hh pathway suppression alongside DNA damage markers (e.g., γ-H2AX). Dose-limiting toxicities (DLTs) are monitored via weekly CBCs and hepatic function panels .

Q. What methodologies are optimal for analyzing this compound stability under varying storage conditions (e.g., temperature, pH)?

Accelerated stability studies using HPLC-UV (λ = 254 nm) under ICH guidelines (40°C/75% RH for 6 months) identify degradation products. For example, acidic conditions (pH <3) promote hydrolysis of the urea moiety, detectable via LC-MS/MS . Solid-state characterization (e.g., XRD, DSC) ensures crystalline integrity, with batch-specific COAs verifying initial purity .

Methodological Considerations

- Data Contradictions : Discrepancies in Smo inhibition potency between studies may arise from salt-form differences (e.g., dihydrochloride vs. dimaleate). Always report salt forms and batch purity .

- Assay Validation : Use standardized in vitro Hh reporter assays (e.g., Gli-luciferase) with controls like SAG (Smo agonist) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.